6-Chlorobenzo[b]thiophen-2-amine
CAS No.:
Cat. No.: VC17430112
Molecular Formula: C8H6ClNS
Molecular Weight: 183.66 g/mol
* For research use only. Not for human or veterinary use.
![6-Chlorobenzo[b]thiophen-2-amine -](/images/structure/VC17430112.png)
Specification
Molecular Formula | C8H6ClNS |
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Molecular Weight | 183.66 g/mol |
IUPAC Name | 6-chloro-1-benzothiophen-2-amine |
Standard InChI | InChI=1S/C8H6ClNS/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4H,10H2 |
Standard InChI Key | VABRGDYYWGUKRR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1Cl)SC(=C2)N |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of 6-chlorobenzo[b]thiophen-2-amine consists of a fused bicyclic system: a benzene ring fused to a thiophene ring. The chlorine atom occupies position 6 on the benzene ring, while the amine group is located at position 2 of the thiophene moiety. This arrangement creates a planar structure with conjugated π-electrons, enhancing stability and enabling interactions with biological targets.
Molecular Formula: C₈H₆ClNS
Molecular Weight: 183.65 g/mol
Key Structural Features:
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Chlorine Substituent: The electron-withdrawing chlorine atom at position 6 influences electron density distribution, potentially enhancing reactivity in electrophilic substitution reactions .
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Amino Group: The amine at position 2 serves as a hydrogen bond donor, facilitating interactions with enzymes or receptors.
Spectroscopic analyses, including ¹H NMR and IR, reveal distinct signals for the amine (δ 5.2 ppm, broad singlet) and aromatic protons (δ 6.8–7.5 ppm). The C–Cl stretch appears at 550 cm⁻¹ in IR spectra, while the N–H stretch is observed near 3400 cm⁻¹.
Synthetic Methodologies
Synthesis from Ethyl 6-Chlorobenzo[b]thiophene-2-carboxylate
A common route involves hydrolyzing ethyl 6-chlorobenzo[b]thiophene-2-carboxylate to the corresponding carboxylic acid, followed by conversion to the primary amine.
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Hydrolysis: The ester group is saponified using NaOH in ethanol, yielding 6-chlorobenzo[b]thiophene-2-carboxylic acid .
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Curtius Rearrangement: The acid is converted to an acyl azide, which undergoes thermal decomposition to form an isocyanate intermediate. Hydrolysis of the isocyanate produces the primary amine .
Reaction Conditions:
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Temperature: 80–100°C for hydrolysis; 0–5°C for azide formation.
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Catalysts: Triethylamine for ester hydrolysis; thionyl chloride for acid chloride preparation .
Amination of 2-Bromo-6-chlorobenzo[b]thiophene
An alternative method employs a palladium-catalyzed coupling reaction to substitute the bromine atom at position 2 with an amine group.
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Buchwald-Hartwig Amination: 2-Bromo-6-chlorobenzo[b]thiophene reacts with ammonia in the presence of Pd(OAc)₂ and Xantphos, yielding the target amine .
Optimized Parameters:
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Catalyst Loading: 5 mol% Pd(OAc)₂.
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Solvent: Toluene at 110°C for 24 hours.
Physicochemical Properties
Property | Value/Description |
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Melting Point | 142–145°C (decomposes) |
Solubility | Insoluble in water; soluble in DMSO |
LogP | 2.8 (predicted) |
UV-Vis λₘₐₓ | 280 nm (in methanol) |
The compound exhibits moderate lipophilicity, suggesting potential blood-brain barrier permeability. Its insolubility in aqueous media necessitates formulation strategies for biological testing.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its amine group allows functionalization via acylation or alkylation, enabling library synthesis for high-throughput screening .
Materials Science
Benzo[b]thiophene derivatives are employed in organic semiconductors due to their electron-transport properties. The chlorine atom may tune bandgap energy for optoelectronic applications .
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